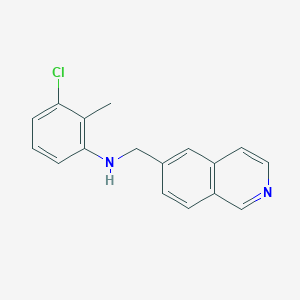![molecular formula C8H11BrN6 B6634423 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634423.png)
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole, also known as Br-PyMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole is not fully understood. However, it has been suggested that 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to bind to metal ions, which may contribute to its potential as a reagent for the detection of metal ions.
Biochemical and Physiological Effects
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to have biochemical and physiological effects on cells. In particular, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to bind to metal ions, which may have implications for its use as a reagent for the detection of metal ions.
実験室実験の利点と制限
One advantage of using 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole in lab experiments is its potential as a high-energy density material. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to have potential as an anti-cancer agent and as a reagent for the detection of metal ions. However, one limitation of using 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole. One direction is to further investigate its potential as an anti-cancer agent and to determine its mechanism of action. Another direction is to investigate its potential as a high-energy density material and to develop new materials based on 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole. Additionally, further research could be conducted on its potential as a reagent for the detection of metal ions.
合成法
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole can be synthesized using a two-step process. The first step involves the reaction of 4-bromo-3,5-dimethylpyrazole with formaldehyde to produce 4-bromo-3,5-dimethyl-1-formylpyrazole. The second step involves the reaction of 4-bromo-3,5-dimethyl-1-formylpyrazole with sodium azide to produce 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole.
科学的研究の応用
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as a high-energy density material, as it has a high heat of formation. In analytical chemistry, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as a reagent for the detection of metal ions.
特性
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN6/c1-5-8(9)6(2)15(11-5)4-7-10-13-14(3)12-7/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYHSVORWTTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN(N=N2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)
![2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634391.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634429.png)
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
![4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6634441.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)




